molecular formula C9H17NO3 B1498172 3-Morpholin-3-YL-propionic acid ethyl ester CAS No. 885274-01-1

3-Morpholin-3-YL-propionic acid ethyl ester

Cat. No.: B1498172
CAS No.: 885274-01-1
M. Wt: 187.24 g/mol
InChI Key: DCRCNUFQCGVRGV-UHFFFAOYSA-N
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Description

3-Morpholin-3-YL-propionic acid ethyl ester is an organic compound with the molecular formula C9H17NO3 It is a derivative of propionic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl ester group, and the propionic acid is further substituted with a morpholine ring at the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Morpholin-3-YL-propionic acid ethyl ester typically involves the Michael addition of morpholine to an α-bromoacrylic acid ester. This one-pot synthesis method is convenient and efficient. The reaction conditions generally include the use of a solvent such as acetone or dichloromethane, and the reaction is carried out at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-Morpholin-3-YL-propionic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

3-Morpholin-3-YL-propionic acid ethyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Morpholin-3-YL-propionic acid ethyl ester involves its interaction with specific molecular targets. The morpholine ring can engage in hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially modulating their activity. The ester group can undergo hydrolysis to release the active propionic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Morpholin-4-yl-propionic acid methyl ester
  • 3-Morpholin-3-yl-butyric acid ethyl ester
  • 3-Piperidin-3-yl-propionic acid ethyl ester

Uniqueness

3-Morpholin-3-YL-propionic acid ethyl ester is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The combination of the ester group and the morpholine ring makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one or both of these functional groups .

Properties

IUPAC Name

ethyl 3-morpholin-3-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-2-13-9(11)4-3-8-7-12-6-5-10-8/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRCNUFQCGVRGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659687
Record name Ethyl 3-(morpholin-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-01-1
Record name Ethyl 3-(morpholin-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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